4-Bromobenzimidamide

Übersicht

Beschreibung

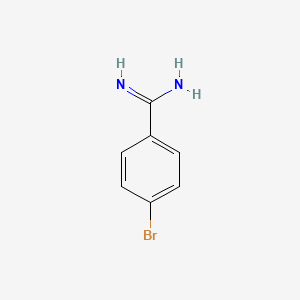

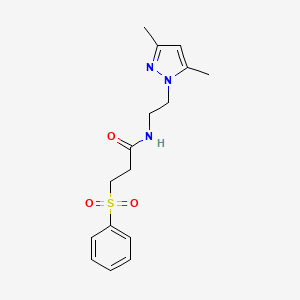

4-Bromobenzimidamide is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Bromobenzimidamide involves treating 4-Bromobenzamidine hydrochloride with 5 M aqueous sodium hydroxide, extracting with chloroform, and drying to give a colorless solid . The obtained solid is then treated with ethyl propiolate and potassium hydroxide .Molecular Structure Analysis

The molecular structure of 4-Bromobenzimidamide consists of a benzimidamide core with a bromine atom attached to the 4-position . The InChI code for this compound is 1S/C7H7BrN2.ClH/c8-6-3-1-5 (2-4-6)7 (9)10;/h1-4H, (H3,9,10);1H .Physical And Chemical Properties Analysis

4-Bromobenzimidamide is a white to yellow solid at room temperature . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen

Multifunctional Probe Development

- Zhao et al. (2019) utilized 4-bromo-2-hydroxybenzaldehyde, a derivative of 4-Bromobenzimidamide, in creating a multifunctional chemosensor. This sensor, known as RHBr, demonstrated efficacy in the simultaneous detection of Cu²⁺, Al³⁺, Ca²⁺, and l-phenylalanine (LPA) in living cells and zebrafishes. It showed potential for low-concentration detection and different turn-on colorimetric and fluorescent signals for each ion, marking a significant advancement in chemical sensing technology (Zhao et al., 2019).

Structural and Vibrational Spectroscopy Studies

- Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), from 4-bromobenzimidamide. They conducted an in-depth analysis of its structure using X-ray crystallography and vibrational spectroscopy. The study provided valuable insights into the compound's physical properties, including its molecular structure and vibrational frequencies, which are crucial for understanding its potential applications in various fields (Arunagiri et al., 2018).

One-Pot Synthesis of Medicinal Scaffolds

- Reddy et al. (2012) described a one-pot, three-component synthesis approach using 3-bromobenzimidamide hydrochloride, among other chemicals, to create a library of pyrimidine-based compounds. These compounds are considered privileged medicinal scaffolds and show promise for pharmaceutical applications (Reddy et al., 2012).

Antibacterial Properties of Derivatives

- Chantrapromma et al. (2015) explored the synthesis of 4-bromobenzohydrazide derivatives and their antibacterial properties. The study included the structural determination of these compounds and an evaluation of their effectiveness against bacteria, highlighting the potential use of 4-bromobenzimidamide derivatives in developing new antibacterial agents (Chantrapromma et al., 2015).

Copper-Catalyzed Synthesis of Aminoquinazolines

- Yang et al. (2017) developed a copper-catalyzed protocol for synthesizing 4-aminoquinazolines, using 2-iodo- or 2-bromobenzimidamides as starting materials. This method highlights the versatility of 4-bromobenzimidamide in synthesizing complex organic compounds, potentially useful in various pharmaceutical and chemical applications (Yang et al., 2017).

α-Amylase Enzyme Inhibitors Synthesis

- Khan et al. (2022) focused on synthesizing 4-Bromobenzohydrzide derivatives as potent α-amylase enzyme inhibitors. Their study is significant for understanding the enzyme inhibition mechanisms and potential therapeutic applications in treating diseases like diabetes (Khan et al., 2022).

Environmental Sample Chromium Ion Detection

- Hussain et al. (2020) reported on the synthesis of a novel (E)-Nʹ-(4-Bromobenzyledene)-benzenesulfonohydrazide compound for detecting chromium ions in environmental samples. This highlights the application of 4-bromobenzimidamide derivatives in environmental monitoring and pollution control (Hussain et al., 2020).

Solvent Additive in Semiconducting Polymer Blends

- Liu et al. (2012) utilized 4-bromoanisole, related to 4-bromobenzimidamide, as a processing additive to control the phase separation and purity in organic photovoltaic devices. This application is crucial in the development of more efficient and stable organic solar cells (Liu et al., 2012).

Bromophenols as Antioxidants

- Olsen et al. (2013) isolated bromophenols, related to 4-bromobenzimidamide, from red algae and demonstrated their potent antioxidant activity. This research is significant for developing natural antioxidant agents, which have various health and pharmaceutical applications (Olsen et al., 2013).

Synthesis of New Pyrrole and Pyrrolidine Compounds

- Mehta (2013) conducted a study on the synthesis of pyrrole and pyrrolidine compounds starting from 4-bromo-2-hydroxy benzoic acid hydrazide, a related compound to 4-bromobenzimidamide. The study provides valuable insights for the development of new compounds with potential antibacterial and antifungal properties (Mehta, 2013).

Safety and Hazards

4-Bromobenzimidamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of inhalation, move the victim to fresh air and keep at rest in a comfortable position for breathing .

Eigenschaften

IUPAC Name |

4-bromobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODFDXUBCBQKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944930 | |

| Record name | 4-Bromobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzimidamide | |

CAS RN |

22265-36-7 | |

| Record name | 4-Bromobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)

![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430046.png)

![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid](/img/structure/B2430049.png)

![4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2430054.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430059.png)